molecular formula C19H28O2 B1676461 Methylnortestosterone CAS No. 514-61-4

Methylnortestosterone

Cat. No.: B1676461
CAS No.: 514-61-4
M. Wt: 288.4 g/mol
InChI Key: ZXSWTMLNIIZPET-PZKNQLILSA-N
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Safety and Hazards

Methylnortestosterone is regulated as a Schedule III compound in the United States . Side effects can include symptoms of masculinization like acne, increased hair growth, voice changes, and increased sexual desire. It can also cause liver damage .

Biochemical Analysis

Biochemical Properties

Normethandrone is a synthetic progestogen and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It is also a synthetic AAS and hence is an agonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Cellular Effects

Normethandrone has been found to increase nitrogen retention, a measure of anabolic effect, at a dosage of 30 mg/day . Side effects of Normethandrone include symptoms of masculinization like acne, increased hair growth, voice changes, and increased sexual desire . It can also cause liver damage .

Molecular Mechanism

Normethandrone is a modified form of nandrolone . It differs by the addition of a methyl group at carbon 17-alpha to protect the hormone during oral administration . Normethandrone is aromatized by the body, and converts to a synthetic estrogen with a high level of biological activity (17alpha-methyl-estradiol) .

Temporal Effects in Laboratory Settings

It is known that Normethandrone is metabolized by aromatase into methylestradiol in small quantities, similarly to methyltestosterone and metandienone .

Dosage Effects in Animal Models

Animal studies looking at the oral potency of this steroid rate it to be roughly 3-6 times more anabolic than methyltestosterone, while possessing only roughly 10-25% more androgenicity .

Metabolic Pathways

Normethandrone is involved in the metabolic pathways of progestogens and androgens . It interacts with enzymes such as aromatase, which converts it into methylestradiol .

Transport and Distribution

It is known that Normethandrone is taken orally and is metabolized in the liver .

Subcellular Localization

As a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells where it can bind to its respective receptors and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Normethandrone is synthesized from 19-nortestosterone through a series of chemical reactions. The process involves the methylation of 19-nortestosterone at the 17α position to produce 17α-methyl-19-nortestosterone . This reaction typically requires the use of methylating agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of normethandrone involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Normethandrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce dehydrogenated derivatives .

Properties

{ "Design of the Synthesis Pathway": "Methylnortestosterone can be synthesized by the modification of nortestosterone, which is a naturally occurring steroid hormone. The synthesis pathway involves the conversion of nortestosterone to methylnortestosterone through a series of chemical reactions.", "Starting Materials": [ "Nortestosterone", "Methyl iodide", "Sodium hydride", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "Step 1: Nortestosterone is treated with methyl iodide and sodium hydride in dimethylformamide to form 17α-methyl-19-nortestosterone.", "Step 2: The methyl group at the 17α position is reduced to a methyl group at the 17β position using palladium on carbon and hydrogen gas.", "Step 3: The resulting compound is then treated with acetic acid to remove the protecting group at the 3-keto position.", "Step 4: The compound is then treated with sodium hydroxide in chloroform to form methylnortestosterone." ] }

514-61-4

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(10R,13S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15?,16?,17?,18-,19-/m0/s1

InChI Key

ZXSWTMLNIIZPET-PZKNQLILSA-N

Isomeric SMILES

C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C)O

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34

Appearance

Solid powder

514-61-4

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

17-alpha-methyl-19-nortestosterone
methylestrenolone
methylnortestosterone
methyloestrenolone
normethandrolone

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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